molecular formula C16H16N4O B12440260 2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)quinoline

2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)quinoline

Cat. No.: B12440260
M. Wt: 280.32 g/mol
InChI Key: HHVUKZFRGPJFDT-UHFFFAOYSA-N
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Description

2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE is a heterocyclic compound that combines a quinoline moiety with a piperidine and oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple heterocyclic rings in its structure suggests diverse biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline or oxadiazole rings using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of alkylated or acylated quinoline derivatives.

Scientific Research Applications

2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.

    Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.

    Industry: It is used in the development of new pharmaceuticals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE is unique due to the combination of piperidine, oxadiazole, and quinoline rings in a single molecule. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

5-piperidin-4-yl-3-quinolin-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C16H16N4O/c1-2-4-13-11(3-1)5-6-14(18-13)15-19-16(21-20-15)12-7-9-17-10-8-12/h1-6,12,17H,7-10H2

InChI Key

HHVUKZFRGPJFDT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=NC4=CC=CC=C4C=C3

Origin of Product

United States

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